![molecular formula C19H15N5O2 B6484982 3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 899996-14-6](/img/structure/B6484982.png)
3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring . This core is substituted with a phenyl group at one position and a benzamide group at another. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, along with the attached phenyl and benzamide groups. The exact structure would depend on the specific positions of these substituents on the core .Wissenschaftliche Forschungsanwendungen
- Pyrazolines, including F2823-0192, have demonstrated antibacterial potential. Researchers have reported their effectiveness against various bacterial strains, making them promising candidates for novel antimicrobial agents .
- F2823-0192 may exhibit antifungal activity. Investigations have explored its efficacy against fungal pathogens, which could be valuable in developing antifungal drugs .
- Pyrazolines have been studied for their antiparasitic effects. F2823-0192 might play a role in combating parasitic infections, although further research is needed .
- Inflammation is a key factor in various diseases. Some pyrazolines, including F2823-0192, have shown anti-inflammatory properties. Understanding their mechanisms could lead to novel anti-inflammatory therapies .
- Oxidative stress contributes to cellular damage. Pyrazolines with antioxidant properties, like F2823-0192, may help counteract free radicals and protect cells from oxidative injury .
- F2823-0192 has been investigated for its impact on acetylcholinesterase (AchE) activity. AchE plays a crucial role in nerve impulse transmission. Alterations in AchE activity can lead to behavioral changes and impaired movement. Understanding F2823-0192’s effects on AchE could have implications for neurotoxicity studies .
Antibacterial Activity
Antifungal Properties
Antiparasitic Applications
Anti-Inflammatory Potential
Antioxidant Activity
Neurotoxicity and Acetylcholinesterase Inhibition
Wirkmechanismus
Target of Action
The primary target of F2823-0192 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2, F2823-0192 can halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .
Mode of Action
F2823-0192 interacts with CDK2, inhibiting its activity and subsequently disrupting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 by F2823-0192 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption prevents cells from replicating their DNA and progressing to the next stage of the cell cycle, effectively halting cell proliferation .
Result of Action
F2823-0192 has shown significant inhibitory activity against CDK2, resulting in the disruption of the cell cycle and the inhibition of cell proliferation . This makes it a potential candidate for the development of anticancer drugs .
Eigenschaften
IUPAC Name |
3-methyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-6-5-7-14(10-13)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)15-8-3-2-4-9-15/h2-12H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPVAOCOMRDLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.